molecular formula C14H15N5O5 B11250669 N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide

N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide

Cat. No.: B11250669
M. Wt: 333.30 g/mol
InChI Key: UKOAOIBWMNXDSC-UHFFFAOYSA-N
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Description

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a nitrobenzohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions. The resulting dihydropyrimidinone is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

The nitrobenzohydrazide moiety is synthesized separately by nitration of methylbenzoic acid followed by conversion to the corresponding hydrazide using hydrazine hydrate. The final step involves coupling the dimethylated pyrimidine with the nitrobenzohydrazide under reflux conditions in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases like sodium hydride (NaH).

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Azide derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be effective in treating certain diseases by modulating biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions, altering the target’s activity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylbenzohydrazide
  • N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzohydrazide

Uniqueness

Compared to similar compounds, N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methyl and nitro groups provides a unique combination of electronic and steric effects, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15N5O5

Molecular Weight

333.30 g/mol

IUPAC Name

N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methyl-3-nitrobenzohydrazide

InChI

InChI=1S/C14H15N5O5/c1-8-9(5-4-6-10(8)19(23)24)13(21)16-15-11-7-12(20)18(3)14(22)17(11)2/h4-7,15H,1-3H3,(H,16,21)

InChI Key

UKOAOIBWMNXDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC2=CC(=O)N(C(=O)N2C)C

Origin of Product

United States

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